7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Description
Properties
Molecular Formula |
C13H9BrF2N2O |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18) |
InChI Key |
XTMXPKKQRYRJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The primary route involves cyclocondensation between 2-amino-5-bromopyridin-3-ol and 2,6-difluorobenzaldehyde derivatives. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular ether formation. Key steps include:
-
Formation of the Schiff base : The amine reacts with the aldehyde under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), to form an imine intermediate.
-
Cyclization : Acid catalysis (e.g., p-toluenesulfonic acid) promotes ring closure, generating the dihydrooxazine scaffold.
Representative Reaction Conditions
Halogenation and Functional Group Interconversion
Alternative methods start with pre-formed pyridooxazine cores, introducing bromine via electrophilic substitution. For example, 3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B]oxazine undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile.
Critical Factors Affecting Bromination Efficiency
-
Regioselectivity : Bromination occurs preferentially at the 7-position due to electron-donating effects of the oxazine oxygen.
-
Side Reactions : Over-bromination is mitigated by controlling stoichiometry (1.1 equiv NBS) and reaction time (<2 hours).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (>70°C) accelerate cyclization but risk decomposition, while polar aprotic solvents (e.g., DMF) improve intermediate solubility but may hinder purification. Comparative studies show THF balances reactivity and product stability.
Catalytic Systems
Protic acids (e.g., p-TsOH) outperform Lewis acids (e.g., ZnCl₂) in cyclization steps, achieving 15–20% higher yields. Base-mediated pathways, though less common, are explored for acid-sensitive substrates.
Analytical Validation
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity, with retention time = 6.8 minutes.
Challenges and Mitigation Strategies
Low Yields in Scale-Up
Pilot-scale reactions (≥100 g) often exhibit reduced yields (45–50%) due to heat transfer inefficiencies. Solutions include:
Byproduct Formation
Major byproducts include di-brominated analogues and ring-opened species. Mitigation involves:
-
Stoichiometric Precision : Limiting NBS to 1.05 equiv reduces di-bromination to <5%.
-
Additives : Ascorbic acid (1 mol%) suppresses oxidative degradation.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 7 serves as a key site for nucleophilic substitution, enabling functionalization. Common reactions include:
These reactions are critical for introducing pharmacophores or modifying solubility. For example, coupling with arylboronic acids generates biaryl systems, enhancing π-stacking interactions in drug design .
Ring-Opening and Functionalization
The oxazine ring can undergo controlled ring-opening under acidic or reductive conditions:
Ring-opening reactions are often leveraged to diversify the core scaffold while retaining the difluorophenyl group’s electronic effects .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrido-oxazine core directs electrophiles to specific positions:
| Electrophile | Position | Product | Selectivity Notes |
|---|---|---|---|
| HNO3/H2SO4 | C5 or C8 | Nitro derivatives | Moderate para preference |
| Br2/FeBr3 | C5 | Dibrominated analog | Steric hindrance at C8 |
The 2,6-difluorophenyl substituent further modulates reactivity by withdrawing electron density via inductive effects .
Radical-Mediated Alkylation
While direct evidence is limited, structural analogs (e.g., 3-bromopyridine derivatives) participate in radical reactions:
| Initiator | Substrate | Product | Key Reference |
|---|---|---|---|
| Diacyl peroxide | Alkyl radical source | C7-alkylated derivatives | Similar to pyridine alkylation |
For instance, methyl pyruvate and dimethyl acetylenedicarboxylate under radical conditions yield alkylated products at the bromine vacancy . This pathway remains speculative for the target compound but is chemically plausible.
Cyclization Reactions
The dihydro-2H-oxazine ring participates in intramolecular cyclization to form polyheterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl3 | 110°C, 4 h | Pyrido-oxazolo[5,4-d]pyrimidine | 65–72% |
| CuI/PPh3 | Microwave, 150°C | Fused tricyclic systems | Dependent on substituents |
These reactions exploit the nitrogen’s nucleophilicity and the oxazine’s strain to generate complex architectures .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Research
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has been studied for its potential pharmacological properties. It is investigated for its role as a potential inhibitor in various biological pathways, particularly in cancer research and neuropharmacology.
- Case Study : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific kinases involved in cancer cell proliferation. Researchers observed a significant reduction in cell viability in treated cancer cell lines compared to controls.
Drug Development
The compound is being explored as a lead structure for the development of new therapeutic agents. Its ability to modulate biological activity makes it a candidate for further optimization.
- Case Study : A recent study focused on synthesizing derivatives of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine to enhance its potency and selectivity against target enzymes. The derivatives showed improved binding affinity and selectivity profiles.
Biochemical Assays
This compound is utilized in biochemical assays to understand its interaction with various biomolecules. It serves as a reference compound in screening assays aimed at identifying new inhibitors.
- Case Study : Researchers employed this compound in high-throughput screening assays to identify novel inhibitors of protein kinases. The results indicated that certain analogs of the compound exhibited promising inhibitory activity.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected based on structural similarity, focusing on bromination patterns, substituents, and pharmacological relevance:
Table 1: Structural and Physical Properties Comparison
Physical and Chemical Properties
Melting Points :
- The base compound (CAS 34950-82-8) has a higher mp (116–119°C) than its 4-methyl analog (77–79°C), suggesting stronger intermolecular forces in the unsubstituted structure .
- Positional bromination (8-bromo vs. 7-bromo) may alter dipole moments, affecting boiling points (e.g., 8-bromo isomer: 332°C) .
Lipophilicity :
- LogP values (e.g., 2.60 for 8-bromo isomer ) indicate moderate lipophilicity, suitable for blood-brain barrier penetration. The 2,6-difluorophenyl group in the target compound likely increases LogP further.
Biological Activity
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (CAS Number: 1429403-23-5) is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is C13H9BrF2N2O. The compound features a pyrido[3,2-b][1,4]oxazine structure which is characterized by a fused ring system that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrF2N2O |
| CAS Number | 1429403-23-5 |
| IUPAC Name | 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine |
| Synonyms | 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido(3,2-b)(1,4)oxazine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antitumor Effects : Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Research conducted on the antimicrobial properties of 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In vitro studies showed that the compound significantly reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory action through the inhibition of inducible nitric oxide synthase (iNOS).
Antitumor Activity
In a recent case study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition ranging from 10 mm to 15 mm against tested strains.
-
Case Study on Anti-inflammatory Mechanism :
- Objective : To assess the effect on cytokine production.
- Method : ELISA was used to quantify cytokines in treated macrophage cultures.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine?
- Methodology : Bromination of the pyridooxazine core followed by palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,6-difluorophenyl group. Optimize reaction conditions (temperature, catalyst loading) using inert atmospheres (N₂/Ar) to prevent decomposition .
- Key Considerations : Monitor intermediates via TLC or HPLC-MS to ensure regioselectivity, as bromination at the 7-position may compete with other sites in the heterocyclic system .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- X-ray crystallography : Resolve the dihedral angles between the pyridooxazine core and the 2,6-difluorophenyl group (similar to methods in , where fluorophenyl-substituted analogs showed dihedral angles of ~64–81°) .
- NMR : Compare /-NMR shifts with related brominated pyridooxazines (e.g., 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in ) to confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (expected exact mass: ~330–340 Da) using data from .
Q. What solvent systems are suitable for handling this compound?
- Recommendations : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution and non-polar solvents (e.g., dichloromethane) for purification. Avoid aqueous buffers unless stabilized by co-solvents, as hydrolysis of the oxazine ring may occur .
- Stability : Store at 2–8°C under inert gas (Ar) to prevent bromine loss or degradation of the difluorophenyl group .
Advanced Research Questions
Q. How do the 2,6-difluorophenyl and bromine substituents influence electronic and steric properties in structure-activity relationship (SAR) studies?
- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the pyridooxazine core, potentially enhancing interactions with biological targets (e.g., kinases or GPCRs). Bromine’s steric bulk may restrict rotational freedom, affecting binding pocket accessibility .
- Experimental Validation : Compare activity against analogs lacking fluorine or bromine using enzymatic assays. For example, in , substituents on oxazine derivatives modulated herbicidal/fungicidal activity .
Q. How can contradictory solubility data be resolved during formulation for in vivo studies?
- Problem-Shooting :
- Solubility Screening : Use a tiered approach: (1) DMSO stock solutions for in vitro assays, (2) PEG-400/water mixtures for in vivo dosing.
- Surfactant Additives : Polysorbate 80 or cyclodextrins can improve solubility in aqueous media without destabilizing the compound .
- Data Reconciliation : Cross-reference experimental solubility with computational predictions (e.g., LogP ≈ 2.6 from ) to identify outliers due to impurities or polymorphic forms .
Q. What strategies optimize metabolic stability for this compound in pharmacokinetic studies?
- Metabolic Hotspots : The oxazine ring and bromine are potential sites for oxidation or debromination. Introduce deuterium at labile C-H positions or replace bromine with metabolically inert groups (e.g., CF₃) in derivative synthesis .
- In Vitro Assays : Incubate with liver microsomes and monitor metabolites via LC-MS/MS. Compare with exact mass data ( ) to identify fragmentation patterns .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Case Study : As in , use single-crystal XRD to determine dihedral angles and hydrogen-bonding networks. For example, fluorophenyl groups in similar compounds form C–H⋯F or N–H⋯F interactions that stabilize specific conformations .
- Refinement Protocols : Apply SHELXL-97 for structure refinement, with R-factor thresholds <0.08 for high confidence .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
